Aurone-4-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurone-4-3 is an inhibitor of AChE which suppresses Aβ aggregation, thereby protecting Caenorhabditis elegans against Aβ- and 6-OHDA-induced neurotoxicities dose-dependently.
Scientific Research Applications
Antioxidant Potential
Aurone-4-3, a type of aurone flavonoid, has been highlighted for its promising antioxidant potential. Notably, a study by Nenadis and Sigalas (2011) demonstrated that aurones, specifically those with a 3′,4′-dihydroxy natural configuration, show remarkable radical scavenging potential, surpassing even that of known antioxidants like luteolin. The study emphasized the influence of the substitution pattern on aurone's antioxidant abilities, suggesting its potential in food and pharmaceutical applications as a natural antioxidant source Nenadis & Sigalas, 2011.
Synthetic Methodologies
Harkat et al. (2008) developed a versatile and expeditious synthesis method for aurones, including Aurone-4-3, utilizing a gold(I)-catalyzed cyclization process. This method supports the creation of a wide variety of aurone derivatives, enhancing the potential for varied applications in scientific research Harkat et al., 2008.
Role in Flower Coloration
Aurones are also notable for their role in providing yellow coloration to flowers, a characteristic leveraged by various ornamental plants. Nakayama et al. (2000) identified an enzyme, aureusidin synthase, that synthesizes aurones from chalcones in yellow snapdragon flowers. This discovery provided insights into the biochemical pathways of flower pigmentation and the potential genetic modification of ornamental plants for desired color traits Nakayama et al., 2000.
Biological and Pharmacological Activities
Liew et al. (2015) explored the structure-activity relationship of aurones and identified several with potent acetylcholinesterase inhibitory activities. The study highlighted aurone derivatives with specific functionalities that exhibited promising potential as therapeutic agents, especially in neurodegenerative diseases such as Alzheimer's Liew et al., 2015.
Photophysical Properties for Biological Applications
Muñoz-Becerra et al. (2019) investigated the photophysical properties of amino-aurone derivatives, suggesting their potential as fluorescent probes or pharmacophores for biological applications. The study provided valuable insights into how the structural features of aurones influence their photophysical behavior, paving the way for their use in biological systems Muñoz-Becerra et al., 2019.
Anti-parasitic Activities
Kayser et al. (2001) evaluated the efficacy of aurones against the intracellular growth of Cryptosporidium parvum, a parasitic protist. Their findings indicated that aurones exhibit significant inhibitory activity, suggesting their potential as therapeutic agents against parasitic infections Kayser et al., 2001.
properties
Product Name |
Aurone-4-3 |
---|---|
Molecular Formula |
C25H30ClNO6 |
Molecular Weight |
475.97 |
IUPAC Name |
(Z)-6-(2-(Piperidin-1-yl)ethoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Hydrochloride |
InChI |
InChI=1S/C25H29NO6.ClH/c1-28-22-14-17(15-23(29-2)25(22)30-3)13-21-24(27)19-8-7-18(16-20(19)32-21)31-12-11-26-9-5-4-6-10-26;/h7-8,13-16H,4-6,9-12H2,1-3H3;1H/b21-13-; |
InChI Key |
WDKUGJSXANIEGP-GNWMQEPYSA-N |
SMILES |
O=C1/C(OC2=CC(OCCN3CCCCC3)=CC=C12)=C/C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aurone 4 3; Aurone-4-3; Aurone 4-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.